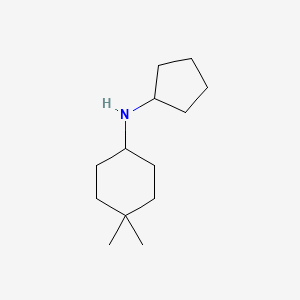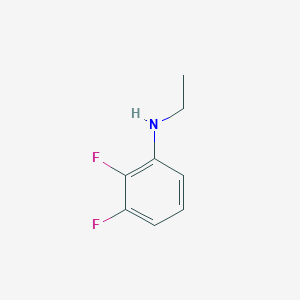![molecular formula C33H37B2FN2O5S B13307449 (9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13307449.png)
(9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl-thiazole moiety, a fluorine atom, and two dioxaborolan groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene involves multiple steps, including the formation of the cyclopropyl-thiazole ring, the introduction of the fluorine atom, and the attachment of the dioxaborolan groups. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C33H37B2FN2O5S |
|---|---|
Peso molecular |
614.3 g/mol |
Nombre IUPAC |
(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazine |
InChI |
InChI=1S/C33H37B2FN2O5S/c1-30(2)31(3,4)41-34(40-30)20-11-12-23-19(13-20)14-24-27-22(36)15-21(35-42-32(5,6)33(7,8)43-35)16-25(27)39-29(38(23)24)26-17-37-28(44-26)18-9-10-18/h11-18,29H,9-10H2,1-8H3/t29-/m0/s1 |
Clave InChI |
VFHSJPAFLOJBRV-LJAQVGFWSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4[C@@H](OC5=C(C4=C3)C(=CC(=C5)B6OC(C(O6)(C)C)(C)C)F)C7=CN=C(S7)C8CC8 |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C(=CC(=C5)B6OC(C(O6)(C)C)(C)C)F)C7=CN=C(S7)C8CC8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13307368.png)
![5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13307376.png)
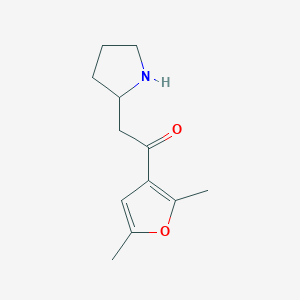
amine](/img/structure/B13307389.png)
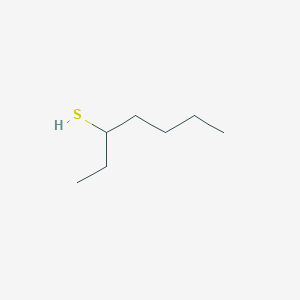

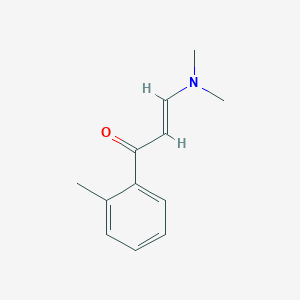
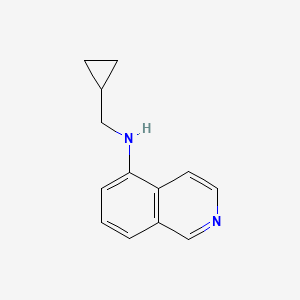

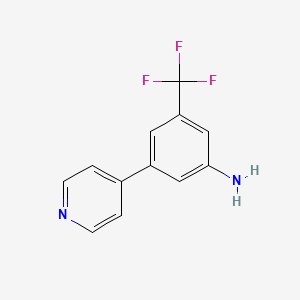
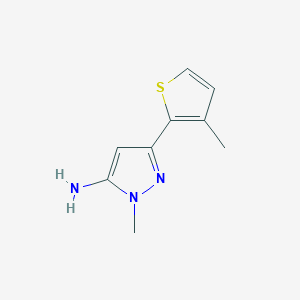
![2-[(1-Phenylethyl)amino]propane-1,3-diol](/img/structure/B13307441.png)
